molecular formula C7H7F3N2O2 B015671 Ethyl 3-trifluoromethylpyrazole-4-carboxylate CAS No. 155377-19-8

Ethyl 3-trifluoromethylpyrazole-4-carboxylate

Cat. No.: B015671
CAS No.: 155377-19-8
M. Wt: 208.14 g/mol
InChI Key: VYXIHSAEOXPAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXIHSAEOXPAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344346
Record name Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155377-19-8
Record name Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-trifluoromethylpyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 3-aminocrotonate with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 2-6 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-trifluoromethylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acid derivatives, alcohols, aldehydes, and substituted pyrazoles .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has been studied for its potential in drug development, particularly in creating compounds with anti-inflammatory and analgesic properties. Its derivatives have shown promising biological activities:

  • Analgesic and Anti-inflammatory Activities :
    • Pyrazole derivatives, including this compound, have been linked to significant analgesic effects. For example, compounds derived from pyrazoles have demonstrated efficacy in reducing pain in various animal models .
    • A study highlighted that certain pyrazole derivatives could inhibit the proliferation of cancer cells, suggesting potential use in oncology .
  • Antimicrobial Properties :
    • Research indicates that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is being investigated for its effectiveness against resistant bacterial strains .
  • Anticancer Activity :
    • Compounds containing the pyrazole moiety have been studied for their ability to induce apoptosis in cancer cells, particularly lung cancer cells (A549). This suggests a potential role in cancer therapeutics .

Agrochemical Applications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is also recognized for its utility in agriculture:

  • Fungicidal Activity :
    • This compound serves as an intermediate in the synthesis of several fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides are effective against various fungal pathogens affecting crops, including Alternaria species and other significant agricultural threats .
    • The SDHI mechanism involves inhibiting mitochondrial respiration, which is crucial for fungal survival, thereby effectively controlling fungal diseases .
  • Development of New Agrochemicals :
    • Ongoing research focuses on modifying the structure of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate to enhance its efficacy and broaden its spectrum of activity against pests and diseases affecting crops .

Synthesis and Derivatives

The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate typically involves straightforward organic reactions that can be adapted to produce various derivatives with modified biological activities. The following table summarizes some key derivatives and their applications:

Derivative Biological Activity
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylic acidAntimicrobial and antifungal
Ethyl 5-substituted pyrazolesAnalgesic and anti-inflammatory
Pyrazole derivatives with carbohydrazide moietyAnticancer properties

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Pharmaceuticals demonstrated that a series of pyrazole derivatives exhibited significant inhibition of A549 lung cancer cells through apoptosis induction. The study emphasized the role of structural modifications on enhancing anticancer properties .
  • Case Study on Agrochemical Efficacy :
    • Research conducted by crop protection companies revealed that formulations containing ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate showed improved efficacy against Zymoseptoria tritici, a major pathogen affecting wheat crops. The results indicated a need for continued development of this compound into commercially viable fungicides .

Mechanism of Action

The mechanism of action of ethyl 3-trifluoromethylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-trifluoromethylpyrazole-4-carboxamide
  • Ethyl 3-trifluoromethylpyrazole-4-carboxylic acid
  • Methyl 3-trifluoromethylpyrazole-4-carboxylate

Uniqueness

This compound is unique due to its ethyl ester group, which imparts distinct solubility and reactivity properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Biological Activity

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (ETPC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has the chemical formula C7H7F3N2O2C_7H_7F_3N_2O_2 and features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester. The incorporation of fluorinated groups is known to enhance lipophilicity, solubility, and overall bioactivity, making compounds like ETPC valuable in medicinal chemistry .

1. Antimicrobial Activity

ETPC has demonstrated notable antimicrobial properties. A study evaluated various pyrazole derivatives, including ETPC, revealing significant activity against a range of bacterial and fungal strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of ETPC Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylateE. coli15
S. aureus18
Fusarium oxysporum20

2. Anti-inflammatory Effects

The anti-inflammatory potential of ETPC has been highlighted in several studies. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vivo models demonstrated that ETPC significantly reduced edema and inflammatory markers, suggesting its utility as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of ETPC

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate4575

3. Anticancer Properties

Recent investigations have indicated that ETPC exhibits anticancer activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, studies showed that ETPC had an IC50 value of 0.0517μM0.0517\,\mu M against A549 lung cancer cells, demonstrating potent anticancer effects .

Table 3: Anticancer Activity of ETPC

Cancer Cell LineIC50 Value (µM)
A549 (Lung)0.0517
HeLa (Cervical)0.075
HepG2 (Liver)0.060

The biological activities of ETPC can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, ETPC reduces the synthesis of prostaglandins involved in inflammation .
  • Induction of Apoptosis : In cancer cells, ETPC triggers apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins .
  • Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability in microbial cells, leading to increased susceptibility to the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of ETPC:

  • Case Study on Inflammation : In a murine model of carrageenan-induced paw edema, administration of ETPC significantly reduced paw swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent .
  • Case Study on Cancer Treatment : A study involving human cancer cell lines showed that treatment with ETPC not only inhibited cell growth but also led to marked changes in cell morphology indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, and how are key intermediates characterized?

A common method involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under basic conditions. For example, describes a protocol using 1-chloro-2-methylpropan-2-ol and potassium carbonate in N,N-dimethylacetamide at 80°C for 10 hours. The reaction yields the target compound alongside a side product, which is removed via silica gel chromatography. Characterization typically employs LC-MS, 1H^1\text{H}-NMR, and 13C^{13}\text{C}-NMR to confirm purity and structure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H^1\text{H}-NMR : Identifies proton environments (e.g., trifluoromethyl group splitting patterns and ethyl ester signals at δ 4.10–4.33 ppm) .
  • LC-MS : Validates molecular weight (m/z 208.14) and detects impurities .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700–1710 cm1^{-1} and pyrazole ring vibrations .

Q. How is crystallographic data analyzed for pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. The trifluoromethyl group’s electron density maps and torsion angles are refined using constraints. Mercury software ( ) aids in visualizing intermolecular interactions (e.g., H-bonding with ester groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed derivatization of this compound?

details a click chemistry approach using copper sulfate/sodium ascorbate to synthesize triazole-pyrazole hybrids. Key optimizations include:

  • Solvent ratio : THF/water (1:1) improves solubility of azide intermediates.
  • Temperature : 50°C for 72 hours balances reaction rate and side-product formation.
  • Purification : Dry-loading on Celite before flash chromatography (CH2 _2Cl2 _2/MeOH gradient) enhances yield (41% achieved) .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals to assess electrophilic/nucleophilic sites. demonstrates this for pyrazole-4-carboxylic acid derivatives, correlating HOMO-LUMO gaps with biological activity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or receptors .

Q. What strategies resolve NMR signal overlap in trifluoromethyl-substituted pyrazoles?

  • Solvent choice : DMSO-d6 _6 shifts downfield signals (e.g., pyrazole NH at δ 13.90 ppm) .
  • 2D NMR : 1H^1\text{H}-13C^{13}\text{C} HSQC and HMBC maps 3J^3J couplings to distinguish adjacent substituents .
  • Low-temperature NMR : Reduces dynamic broadening in crowded regions (e.g., aromatic protons) .

Q. How are stereochemical challenges addressed in synthesizing pyrazole-containing pharmacophores?

highlights chiral HPLC or enzymatic resolution for enantiopure derivatives. For example, aprepitant analogs ( ) use (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a chiral auxiliary. X-ray crystallography confirms absolute configuration .

Methodological Challenges & Data Contradictions

Q. How to troubleshoot low yields in triazole-pyrazole hybrid synthesis?

  • Byproduct analysis : TLC monitoring (e.g., CH2 _2Cl2 _2/MeOH 30:1) identifies unreacted azides.
  • Catalyst loading : Excess copper sulfate (>0.2 equiv) may promote side reactions; ascorbate stabilizes Cu(I) .
  • Workup : Ensure complete extraction (3× CH2 _2Cl2 _2) to recover polar intermediates .

Q. How to reconcile discrepancies in ADMET predictions vs. experimental data?

reports GI absorption and BBB permeability via computational models (e.g., SwissADME). Experimental validation uses:

  • Caco-2 assays : Measure intestinal permeability.
  • Microsomal stability tests : Compare half-life in liver microsomes vs. predictions .

Q. What are the pitfalls in interpreting crystallographic data for fluorine-rich compounds?

  • Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder; PART instructions in SHELXL refine occupancy .
  • False hydrogen bonds : Fluorine’s electronegativity may mimic H-bonding; AIM analysis distinguishes electrostatic interactions .

Tables of Key Data

Q. Table 1. Synthetic Conditions for Pyrazole Derivatives

Reaction TypeConditionsYieldKey Ref.
CyclocondensationK2 _2CO3 _3, DMAc, 80°C, 10 h60–70%
Click ChemistryCuSO4 _4, THF/H2 _2O, 50°C, 72 h41%
HydrolysisNaOH, EtOH, reflux, 4 h72%

Q. Table 2. NMR Assignments for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

Proton/Carbonδ (ppm)MultiplicityAssignment
Ethyl CH2 _24.10–4.33qOCH2 _2CH3 _3
Pyrazole C-3144.7-CF3 _3-substituted
COOEt C=O160.8-Ester carbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-trifluoromethylpyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-trifluoromethylpyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.